molecular formula C13H24O3 B14707915 10-Hydroxydecyl prop-2-enoate CAS No. 23117-38-6

10-Hydroxydecyl prop-2-enoate

Cat. No.: B14707915
CAS No.: 23117-38-6
M. Wt: 228.33 g/mol
InChI Key: IQEWHTMQTSAPLG-UHFFFAOYSA-N
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Description

10-Hydroxydecyl prop-2-enoate, also known as 2-Propenoic acid, 10-hydroxydecyl ester, is an organic compound with the molecular formula C₁₃H₂₄O₃. It is a member of the acrylate family, characterized by the presence of a vinyl group directly attached to the carbonyl carbon of the ester group. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Hydroxydecyl prop-2-enoate can be synthesized through the esterification of 1,10-decanediol with acrylyl chloride. The reaction typically involves the use of a catalyst, such as a strong acid, to facilitate the esterification process. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 10-Hydroxydecyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

10-Hydroxydecyl prop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Hydroxydecyl prop-2-enoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Uniqueness: 10-Hydroxydecyl prop-2-enoate is unique due to its specific hydroxyl and vinyl groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable polymers and its potential bioactivity make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

10-hydroxydecyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-2-13(15)16-12-10-8-6-4-3-5-7-9-11-14/h2,14H,1,3-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEWHTMQTSAPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563297
Record name 10-Hydroxydecyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23117-38-6
Record name 10-Hydroxydecyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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